1-methyl-1H-indole-7-carboxylic acid

Description

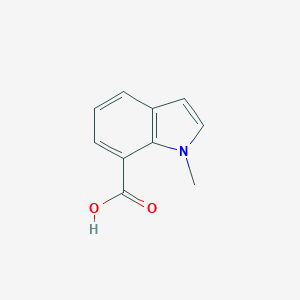

Structure

3D Structure

Properties

IUPAC Name |

1-methylindole-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-11-6-5-7-3-2-4-8(9(7)11)10(12)13/h2-6H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKIPLIDZYRILV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593353 |

Source

|

| Record name | 1-Methyl-1H-indole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167479-16-5 |

Source

|

| Record name | 1-Methyl-1H-indole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-indole-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis of 1-methyl-1H-indole-7-carboxylic acid from Indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two primary synthetic routes for the preparation of 1-methyl-1H-indole-7-carboxylic acid, a valuable building block in medicinal chemistry, starting from the readily available precursor, indole. The synthesis of C7-substituted indoles is a known challenge due to the intrinsic reactivity of the indole nucleus, which favors electrophilic substitution at the C2 and C3 positions. This guide outlines two strategic approaches to overcome this challenge: direct C7 functionalization of 1-methylindole and a more extended route involving protection, directed functionalization, deprotection, and final N-methylation.

Detailed experimental protocols for key transformations are provided, and all quantitative data are summarized in structured tables for clear comparison. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the synthetic strategies.

Route A: N-Methylation Followed by C7-Carboxylation

This route is the more direct of the two, involving the initial N-methylation of indole, followed by a directed ortho-metalation (DoM) at the C7 position and subsequent carboxylation. While more atom-economical, the regioselectivity of the C7-lithiation of 1-methylindole can be challenging, with potential for competing C2-lithiation.

Experimental Workflow: Route A

Caption: Synthetic workflow for Route A.

Step A1: N-Methylation of Indole

The N-methylation of indole can be achieved through various methods. A common and effective laboratory-scale method involves the use of sodium amide and methyl iodide in liquid ammonia. An alternative, greener approach utilizes dimethyl carbonate.

Protocol 1: Using Sodium Amide and Methyl Iodide

To a stirred solution of sodium amide (prepared from 2.5 g, 0.11 mol of sodium) in liquid ammonia (approx. 250 mL), a solution of indole (11.7 g, 0.10 mol) in anhydrous ether (100 mL) is added. After stirring for 15 minutes, methyl iodide (15.6 g, 0.11 mol) in an equal volume of anhydrous ether is added dropwise. The reaction is stirred for a further 15 minutes, after which the ammonia is allowed to evaporate. Water (100 mL) and ether (100 mL) are added, and the ether layer is separated, washed with water, and dried over anhydrous sodium sulfate. The solvent is removed, and the crude product is purified by vacuum distillation to yield 1-methylindole.

Protocol 2: Using Dimethyl Carbonate

A mixture of indole (10.0 g, 85.4 mmol), potassium carbonate (5.0 g), and N,N-dimethylformamide (70 mL) is heated to reflux. Dimethyl carbonate (11.0 mL, 0.13 mol) is added. The reaction is monitored by TLC. After completion, the mixture is cooled, and water is added to precipitate the product, which is then extracted with an appropriate organic solvent (e.g., tert-butyl methyl ether). The organic layer is washed, dried, and concentrated to give 1-methylindole.[1]

| Reagent/Parameter | Protocol 1 (NaH/MeI) | Protocol 2 (DMC/K2CO3)[1] |

| Indole | 1.0 equiv | 1.0 equiv |

| Methylating Agent | Methyl Iodide (1.1 equiv) | Dimethyl Carbonate (~1.5 equiv) |

| Base | Sodium Amide (1.1 equiv) | Potassium Carbonate (catalytic to stoichiometric) |

| Solvent | Liquid Ammonia / Ether | N,N-Dimethylformamide |

| Temperature | -33 °C to RT | Reflux (~130 °C) |

| Reaction Time | ~1 hour | 2-4 hours |

| Yield | ~85-95% | ~97% |

Step A2: Directed ortho-Metalation and Carboxylation of 1-Methylindole

The regioselective lithiation of 1-methylindole at the C7 position is a critical and challenging step. The use of a strong lithium amide base or a combination of an alkyllithium with a chelating agent like TMEDA can favor deprotonation at the C7 position. The resulting anion is then quenched with carbon dioxide.

Proposed Protocol:

To a solution of 1-methylindole (1.31 g, 10 mmol) and TMEDA (1.28 g, 11 mmol) in anhydrous THF (50 mL) at -78 °C under an argon atmosphere, a solution of n-butyllithium (1.1 equivalents in hexanes) is added dropwise. The reaction mixture is allowed to warm to -20 °C and stirred for 2-4 hours. The solution is then cooled back to -78 °C, and an excess of dry carbon dioxide gas is bubbled through the solution, or the solution is poured over crushed dry ice. The reaction is allowed to warm to room temperature, and then quenched with water. The aqueous layer is separated, washed with ether, and then acidified with 2M HCl to precipitate the carboxylic acid. The product is collected by filtration, washed with cold water, and dried under vacuum.

| Parameter | Value |

| 1-Methylindole | 1.0 equiv |

| Base | n-BuLi (1.1 equiv) / TMEDA (1.1 equiv) |

| Solvent | Anhydrous THF |

| Temperature | -78 °C to -20 °C for lithiation, then -78 °C for carboxylation |

| Reaction Time | 2-4 hours for lithiation |

| Quenching Agent | Carbon Dioxide (solid or gas) |

| Expected Yield | Moderate (Regioisomeric mixture possible) |

Route B: Protection, Carboxylation, Deprotection, and N-Methylation

This route, although longer, offers potentially better control over regioselectivity by employing a directing group on the indole nitrogen. The tert-butoxycarbonyl (Boc) group is a suitable choice as it can direct lithiation to the C7 position.

Experimental Workflow: Route B

Caption: Synthetic workflow for Route B.

Step B1: N-Protection of Indole with a Boc Group

The indole nitrogen is protected with a tert-butoxycarbonyl (Boc) group to direct the subsequent lithiation.

Protocol:

To a solution of indole (11.7 g, 0.1 mol) in acetonitrile (200 mL) is added di-tert-butyl dicarbonate (24.0 g, 0.11 mol) and 4-(dimethylamino)pyridine (DMAP) (1.22 g, 0.01 mol). The mixture is stirred at room temperature for 12-16 hours. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic solution is washed with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give 1-Boc-indole, which can be purified by column chromatography or used directly in the next step.

| Parameter | Value |

| Indole | 1.0 equiv |

| Protecting Agent | Di-tert-butyl dicarbonate (1.1 equiv) |

| Catalyst | DMAP (0.1 equiv) |

| Solvent | Acetonitrile or Dichloromethane |

| Temperature | Room Temperature |

| Reaction Time | 12-16 hours |

| Yield | >95% |

Step B2: Directed ortho-Metalation and Carboxylation of 1-Boc-Indole

The Boc group directs the lithiation to the C7 position. This protocol is adapted from the procedure for the C7-lithiation of 1-Boc-indoline.[2]

Protocol:

An oven-dried flask is charged with 1-Boc-indole (2.17 g, 10 mmol) and anhydrous THF (50 mL) under an argon atmosphere. The solution is cooled to -78 °C, and sec-butyllithium (1.2 equivalents in cyclohexane) is added dropwise. The reaction mixture is stirred at -78 °C for 1-2 hours. An excess of dry carbon dioxide gas is then bubbled through the solution. The reaction is allowed to warm to room temperature and quenched with saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate, and the aqueous layer is acidified with 1M HCl. The product is then extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 1-Boc-indole-7-carboxylic acid.

| Parameter | Value |

| 1-Boc-indole | 1.0 equiv |

| Base | sec-BuLi (1.2 equiv) |

| Solvent | Anhydrous THF |

| Temperature | -78 °C |

| Reaction Time | 1-2 hours for lithiation |

| Quenching Agent | Carbon Dioxide (gas) |

| Yield | 60-70% (estimated based on related transformations) |

Step B3: Deprotection of 1-Boc-indole-7-carboxylic acid

The Boc group is removed under acidic conditions to yield indole-7-carboxylic acid.

Protocol:

1-Boc-indole-7-carboxylic acid (2.61 g, 10 mmol) is dissolved in dichloromethane (50 mL). Trifluoroacetic acid (TFA, 10 mL) is added, and the mixture is stirred at room temperature for 1-2 hours. The solvent and excess TFA are removed under reduced pressure. The residue is triturated with diethyl ether to precipitate the product, which is collected by filtration and washed with cold ether to give indole-7-carboxylic acid.

| Parameter | Value |

| 1-Boc-indole-7-carboxylic acid | 1.0 equiv |

| Reagent | Trifluoroacetic Acid (TFA) |

| Solvent | Dichloromethane |

| Temperature | Room Temperature |

| Reaction Time | 1-2 hours |

| Yield | >90% |

Step B4: N-Methylation of Indole-7-carboxylic acid

Selective N-methylation in the presence of a carboxylic acid can be challenging. A potential side reaction is the O-methylation of the carboxylic acid to form the methyl ester. Using a milder methylating agent or a two-step procedure involving esterification, N-methylation, and subsequent hydrolysis might be necessary. A method using dimethyl carbonate can lead to both N- and O-methylation.[3]

Protocol (leading to methyl ester):

A mixture of indole-7-carboxylic acid (1.61 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and N,N-dimethylformamide (50 mL) is heated to 130 °C. Dimethyl carbonate (2.52 g, 28 mmol) is added, and the reaction is stirred at reflux for 4-6 hours. After cooling, water is added, and the product, methyl 1-methyl-1H-indole-7-carboxylate, is extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude ester is then hydrolyzed by heating with aqueous sodium hydroxide, followed by acidic workup to yield 1-methyl-1H-indole-7-carboxylic acid.

| Parameter | Value |

| Indole-7-carboxylic acid | 1.0 equiv |

| Methylating Agent | Dimethyl Carbonate (~2.8 equiv) |

| Base | Potassium Carbonate (2.0 equiv) |

| Solvent | N,N-Dimethylformamide |

| Temperature | 130 °C |

| Reaction Time | 4-6 hours |

| Yield | Moderate to good (for the two-step process) |

Conclusion

Both synthetic routes presented in this guide offer viable pathways to 1-methyl-1H-indole-7-carboxylic acid from indole. Route A is more concise but may present challenges in achieving high regioselectivity during the C7-carboxylation of 1-methylindole. Route B, while longer, provides a more controlled approach to C7-functionalization through the use of a directing Boc group, although the final N-methylation step requires careful consideration to avoid O-methylation. The choice of route will depend on the specific requirements of the researcher, including scale, available reagents, and tolerance for potential side products and purification challenges. The provided protocols and data serve as a solid foundation for the synthesis of this important indole derivative.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-methyl-1H-indole-7-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-methyl-1H-indole-7-carboxylic acid. Due to the limited availability of experimentally determined data for this specific compound, this document presents a combination of available data, predicted values for the parent compound (1H-indole-7-carboxylic acid), and standardized experimental protocols for the determination of key physicochemical parameters.

Core Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂ | |

| Molecular Weight | 175.18 g/mol | |

| Appearance | Solid | |

| SMILES | Cn1ccc2cccc(C(O)=O)c12 | |

| InChI | 1S/C10H9NO2/c1-11-6-5-7-3-2-4-8(9(7)11)10(12)13/h2-6H,1H3,(H,12,13) | |

| InChI Key | DWKIPLIDZYRILV-UHFFFAOYSA-N | |

| Predicted Boiling Point | 419.6 ± 18.0 °C (for 1H-indole-7-carboxylic acid) | [1] |

| Predicted pKa | 4.55 ± 0.10 (for 1H-indole-7-carboxylic acid) | [1] |

| Water Solubility | Reported as soluble for the parent compound, 1H-indole-7-carboxylic acid. | [1] |

| Computed XLogP3-AA | 1.9 (for the methyl ester, Methyl 1H-indole-7-carboxylate) | [2] |

Experimental Protocols

The following are detailed, standard methodologies for the experimental determination of key physicochemical properties of carboxylic acids.

Determination of Melting Point

The melting point of a solid compound is a crucial indicator of its purity. A common and reliable method for its determination is using a melting point apparatus.

-

Sample Preparation: A small, dry sample of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes liquid is the end of the range. For a pure compound, this range is typically narrow (0.5-2 °C).

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a precise method for its determination.

-

Solution Preparation: A precisely weighed amount of the carboxylic acid is dissolved in a known volume of deionized water. If solubility is low, a co-solvent mixture (e.g., water/methanol) may be used. A standardized solution of a strong base (e.g., 0.1 M NaOH) is prepared.

-

Titration Setup: The carboxylic acid solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is submerged in the solution.

-

Titration Process: The standardized NaOH solution is added in small, precise increments from a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a solvent.

-

Sample Preparation: An excess amount of the solid carboxylic acid is added to a known volume of water in a sealed flask.

-

Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

-

Concentration Measurement: The concentration of the carboxylic acid in the clear, saturated aqueous solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or titration. This concentration represents the aqueous solubility of the compound at that specific temperature.

Logical Workflow and Diagrams

Potential Synthetic Pathway

A common method for the synthesis of carboxylic acids is the hydrolysis of their corresponding esters. The following diagram illustrates a logical final step for the synthesis of 1-methyl-1H-indole-7-carboxylic acid from its methyl ester.

Caption: Final step in the synthesis of 1-methyl-1H-indole-7-carboxylic acid.

Experimental Workflow for pKa Determination

The following diagram outlines the key steps in determining the pKa of a carboxylic acid using potentiometric titration.

Caption: Workflow for pKa determination by potentiometric titration.

References

In-depth Technical Guide: 1-methyl-1H-indole-7-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-methyl-1H-indole-7-carboxylic acid, a heterocyclic building block with potential applications in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, commercial availability, and a review of the current, albeit limited, publicly available information regarding its synthesis and biological activity.

Chemical Identity and Properties

CAS Number: 167479-16-5

Molecular Formula: C₁₀H₉NO₂

Molecular Weight: 175.18 g/mol

Structure:

Caption: Chemical structure of 1-methyl-1H-indole-7-carboxylic acid.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 167479-16-5 | Multiple Suppliers |

| MDL Number | MFCD09879957 | Sigma-Aldrich |

| Molecular Formula | C₁₀H₉NO₂ | Sigma-Aldrich |

| Molecular Weight | 175.18 g/mol | Sigma-Aldrich |

| Physical Form | Solid | Synthonix Corporation |

| Purity | ≥97% | Synthonix Corporation |

| InChI Key | DWKIPLIDZYRILV-UHFFFAOYSA-N | Sigma-Aldrich |

| SMILES | CN1C=CC2=C(C1)C=CC=C2C(=O)O | Inferred |

Commercial Availability

1-methyl-1H-indole-7-carboxylic acid is available from several chemical suppliers, indicating its utility as a building block in research and development.

Table of Suppliers

| Supplier | Product Number | Purity |

| Sigma-Aldrich | CDS017327 | Not specified |

| Synthonix Corporation | SY3H98B97C0D | ≥97% |

Synthesis and Experimental Protocols

A plausible, though unverified, synthetic workflow is proposed below based on standard organic chemistry principles.

Caption: A potential synthetic workflow for 1-methyl-1H-indole-7-carboxylic acid.

Researchers should consult standard organic synthesis textbooks and journals for detailed procedures on N-methylation of indoles and ester hydrolysis. Reaction conditions, such as choice of base, solvent, and temperature, would require optimization for this specific substrate.

Biological Activity and Signaling Pathways

As of the date of this guide, there is a notable absence of published data on the specific biological activity of 1-methyl-1H-indole-7-carboxylic acid. While the indole carboxylic acid scaffold is a common motif in many biologically active molecules, the specific effects of this particular substitution pattern have not been characterized.

Indole derivatives, in a broader sense, are known to interact with a wide range of biological targets and have been investigated for various therapeutic applications, including as:

-

Anti-cancer agents: Some indole compounds have been shown to modulate signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and NF-κB pathways.[1]

-

Kinase inhibitors: The indole nucleus can serve as a scaffold for the development of inhibitors of various protein kinases, which are crucial regulators of cellular processes.

-

Receptor modulators: Indole-containing molecules have been designed to target specific receptors, such as the insulin-like growth factor 1 receptor (IGF-1R), which is implicated in cancer.[2]

Given the lack of specific data, the biological role of 1-methyl-1H-indole-7-carboxylic acid remains an open area for investigation. Researchers in drug discovery may find this compound to be a valuable starting point or intermediate for the synthesis of novel therapeutic agents.

Future Research Directions

The dearth of information on the biological effects of 1-methyl-1H-indole-7-carboxylic acid presents a clear opportunity for further research. Key areas for investigation include:

-

Synthesis Optimization: Development and publication of a robust and scalable synthesis protocol.

-

Biological Screening: High-throughput screening against a panel of common drug targets (e.g., kinases, G-protein coupled receptors, nuclear receptors) to identify potential biological activity.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to understand how structural modifications influence any identified biological activity.

-

Pharmacokinetic Profiling: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to evaluate its drug-like potential.

The logical workflow for investigating a novel chemical entity like 1-methyl-1H-indole-7-carboxylic acid is depicted below.

Caption: A logical workflow for the investigation of a novel chemical entity.

References

Spectroscopic and Structural Elucidation of 1-Methyl-1H-indole-7-carboxylic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 1-methyl-1H-indole-7-carboxylic acid, a key indole-based intermediate in pharmaceutical and fine chemical research. Due to the limited availability of comprehensive, publicly accessible spectroscopic data for this specific isomer, this document presents a combination of available data for closely related compounds and predicted spectral features. This information serves as a valuable resource for the identification, characterization, and utilization of this compound in synthesis and drug discovery.

Chemical Structure and Properties

-

IUPAC Name: 1-methyl-1H-indole-7-carboxylic acid

-

Molecular Formula: C₁₀H₉NO₂

-

Molecular Weight: 175.18 g/mol

-

CAS Number: 1670-82-2 (for the parent 1H-Indole-7-carboxylic acid)

The structure consists of an indole ring system N-methylated at position 1 and substituted with a carboxylic acid group at position 7. The N-methylation enhances molecular stability and lipophilicity, while the carboxylic acid group at the 7-position allows for a variety of chemical modifications, such as esterification and amidation, making it a versatile building block in medicinal chemistry.

Spectroscopic Data

Precise, experimentally verified ¹H and ¹³C NMR data for 1-methyl-1H-indole-7-carboxylic acid are not available in the searched resources. The expected chemical shifts can be predicted based on the analysis of substituted indoles.

Table 1: Predicted ¹H NMR Spectroscopic Data for 1-Methyl-1H-indole-7-carboxylic acid

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| COOH | 12.0 - 13.0 | br s | - |

| H-6 | ~7.8 - 8.0 | d | ~7-8 |

| H-4 | ~7.6 - 7.8 | d | ~7-8 |

| H-2 | ~7.2 - 7.4 | d | ~3 |

| H-5 | ~7.1 - 7.3 | t | ~7-8 |

| H-3 | ~6.5 - 6.7 | d | ~3 |

| N-CH₃ | ~3.8 - 4.0 | s | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-Methyl-1H-indole-7-carboxylic acid

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~170 - 175 |

| C-7a | ~135 - 138 |

| C-3a | ~128 - 132 |

| C-2 | ~125 - 128 |

| C-6 | ~122 - 125 |

| C-4 | ~120 - 123 |

| C-5 | ~118 - 121 |

| C-7 | ~115 - 118 |

| C-3 | ~102 - 105 |

| N-CH₃ | ~30 - 33 |

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band and a strong C=O stretching band. The following data is based on the spectrum of the isomeric 1-methyl-1H-indole-2-carboxylic acid.[1]

Table 3: Infrared (IR) Spectroscopic Data for 1-Methyl-1H-indole-2-carboxylic acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| ~1680 | Strong | C=O stretch (Carboxylic Acid) |

| ~1500-1600 | Medium | C=C stretch (Aromatic) |

| ~1200-1300 | Medium | C-O stretch |

| ~740 | Strong | C-H bend (Ortho-disubstituted) |

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The data below is for the isomeric 1-methyl-1H-indole-2-carboxylic acid.[1]

Table 4: Mass Spectrometry (MS) Data for 1-Methyl-1H-indole-2-carboxylic acid

| m/z | Relative Intensity (%) | Assignment |

| 175 | ~60 | [M]⁺ (Molecular Ion) |

| 130 | 100 | [M - COOH]⁺ (Loss of carboxylic acid group) |

| 103 | ~20 | [M - COOH - HCN]⁺ |

| 77 | ~25 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-methyl-1H-indole-7-carboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

For ¹H NMR, acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to obtain information about the carbon types (CH₃, CH₂, CH, C).

-

-

Data Processing: Process the raw data using appropriate software. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Sample Preparation: Prepare the sample as a KBr pellet or by using a solid-state ATR (Attenuated Total Reflectance) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background correction and present the data as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an indole carboxylic acid derivative.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

This diagram outlines the logical progression from the synthesis of the target compound to its purification and subsequent analysis using various spectroscopic techniques to confirm its structure.

This technical guide provides a foundational understanding of the spectroscopic properties of 1-methyl-1H-indole-7-carboxylic acid, intended to aid researchers in their synthetic and analytical endeavors. Further experimental work is required to establish a complete and verified spectroscopic profile for this compound.

References

The Biological Landscape of Substituted Indole-7-Carboxylic Acids: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural and synthetic bioactive compounds.[1][2] Its versatile scaffold has been extensively explored, leading to the development of drugs with a wide array of therapeutic applications, including anticancer, antimicrobial, and neuroprotective agents. While significant research has focused on derivatives of indole-2-carboxylic acid and indole-3-carboxylic acid, the biological activities of substituted indole-7-carboxylic acids remain a comparatively underexplored area of research. This technical guide aims to synthesize the available scientific information on the biological activities of this specific class of compounds, providing a resource for researchers and drug development professionals.

Anticancer Potential: An Emerging Area of Investigation

The indole scaffold is a well-established pharmacophore in the design of anticancer agents.[2][3] Several indole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines, often by targeting critical cellular pathways.[4] For instance, certain indole-aryl amides have shown noteworthy activity against breast and prostate cancer cell lines, with IC50 values in the low micromolar range.[4] While specific and extensive studies on the anticancer properties of substituted indole-7-carboxylic acids are limited, the known anticancer potential of the broader indole family suggests that this subclass warrants further investigation. The structural variations afforded by substitution on the indole-7-carboxylic acid core could lead to the discovery of novel and selective anticancer agents.

Antimicrobial and Antifungal Activities

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Indole derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[5][6] Studies on various indole carboxamides have demonstrated significant inhibition of bacterial and fungal growth, with Minimum Inhibitory Concentration (MIC) values that are competitive with standard antimicrobial drugs.[6] While direct and comprehensive screening of substituted indole-7-carboxylic acids for antimicrobial and antifungal properties is not widely reported, the established antimicrobial profile of the indole nucleus provides a strong rationale for exploring this chemical space for new anti-infective agents.

Neuroprotective Properties and Enzyme Inhibition

Neurodegenerative diseases represent a significant and growing healthcare challenge. Research into neuroprotective agents has identified the indole scaffold as a promising starting point for the development of new therapeutics.[7] Indole derivatives have been shown to possess antioxidant and anti-inflammatory properties, which are relevant to the pathology of many neurodegenerative conditions.[8]

Furthermore, the ability of indole derivatives to act as enzyme inhibitors is a key mechanism underlying their diverse biological activities.[9] For example, various indole-based compounds have been investigated as inhibitors of enzymes such as cyclooxygenase (COX), which is involved in inflammation.[8] The specific inhibitory potential of substituted indole-7-carboxylic acids against enzymes relevant to disease is an area ripe for exploration.

Experimental Methodologies

To facilitate further research in this area, this section outlines common experimental protocols for evaluating the biological activities of novel compounds, based on methodologies reported for other indole derivatives.

General Workflow for Synthesis and Biological Evaluation

The development and assessment of novel substituted indole-7-carboxylic acid derivatives would typically follow a structured workflow.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (substituted indole-7-carboxylic acids) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plate is then incubated for a few hours to allow the formazan crystals to form.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[10]

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the specific microorganism.

-

Visual Assessment: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]

Future Directions

The existing body of literature strongly supports the potential of the indole scaffold in drug discovery. While research specifically on substituted indole-7-carboxylic acids is currently limited, the data from related indole derivatives provide a compelling rationale for the systematic exploration of this compound class. Future research should focus on:

-

Synthesis of diverse libraries: The creation of a wide range of substituted indole-7-carboxylic acid derivatives to enable comprehensive structure-activity relationship (SAR) studies.

-

Broad biological screening: Testing these compounds against a variety of biological targets, including cancer cell lines, microbial strains, and key enzymes.

-

Mechanistic studies: Elucidating the mechanisms of action for any identified bioactive compounds to guide further optimization.

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of substituted indole-7-carboxylic acids.

References

- 1. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial and antiviral screening of novel indole carboxamide and propanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of 1-methyl-1H-indole-7-carboxylic acid

An In-depth Technical Guide to 1-methyl-1H-indole-7-carboxylic acid: Discovery and History

Introduction

1-methyl-1H-indole-7-carboxylic acid is a heterocyclic compound belonging to the indole family. While the indole scaffold is a prominent feature in many biologically active natural products and synthetic pharmaceuticals, specific information regarding the discovery and detailed history of the 1-methyl-7-carboxylic acid isomer is limited in publicly available scientific literature. This guide provides a comprehensive overview of the available information, focusing on its synthesis, chemical properties, and the historical context of related indole chemistry.

Historical Context and Discovery

The direct history of the discovery of 1-methyl-1H-indole-7-carboxylic acid is not well-documented in scientific literature. Its existence is confirmed through its availability from chemical suppliers and its mention as an intermediate in patent literature. The broader history of indole synthesis, however, is rich and provides a context for how this compound and its precursors could have been first synthesized.

The foundational method for indole synthesis, the Fischer indole synthesis , was discovered by Emil Fischer in 1883. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, typically formed from a phenylhydrazine and an aldehyde or ketone. Another classical method, the Japp-Klingemann reaction , discovered by Francis Robert Japp and Felix Klingemann in 1887, is used to synthesize hydrazones from β-keto-acids or esters and aryl diazonium salts, which can then be used in the Fischer indole synthesis to produce indole-2-carboxylic acids. These classical methods laid the groundwork for the synthesis of a vast array of substituted indoles.

While the first specific synthesis of 1-methyl-1H-indole-7-carboxylic acid is not explicitly recorded, its synthesis is logically derived from its methyl ester, which has been documented in patent literature.

Synthesis of 1-methyl-1H-indole-7-carboxylic acid

The most direct documented synthetic route to 1-methyl-1H-indole-7-carboxylic acid proceeds through a two-step process starting from the commercially available Methyl 1H-indole-7-carboxylate. This process involves the N-methylation of the indole nitrogen followed by the hydrolysis of the methyl ester.

Experimental Protocols

Step 1: Synthesis of Methyl 1-methyl-1H-indole-7-carboxylate

This procedure is adapted from the methodology described in U.S. Patent US9150556B2.

-

Materials:

-

Methyl 1H-indole-7-carboxylate

-

Sodium hydride (NaH)

-

Methyl iodide (CH₃I)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

-

Procedure:

-

Dissolve Methyl 1H-indole-7-carboxylate in anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Carefully add sodium hydride (typically a 60% dispersion in mineral oil) portion-wise to the stirred solution.

-

Stir the mixture at 0°C for 30 minutes to allow for the formation of the sodium salt of the indole.

-

Slowly add methyl iodide to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Upon completion (monitored by TLC), dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to quench any unreacted reagents.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 1-methyl-1H-indole-7-carboxylate.

-

The crude product can be purified by column chromatography on silica gel.

-

Step 2: Hydrolysis to 1-methyl-1H-indole-7-carboxylic acid

This is a standard ester hydrolysis procedure.

-

Materials:

-

Methyl 1-methyl-1H-indole-7-carboxylate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Methanol

-

Water

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve the Methyl 1-methyl-1H-indole-7-carboxylate in a mixture of a suitable organic solvent (e.g., THF or methanol) and water.

-

Add an aqueous solution of a base, such as lithium hydroxide or sodium hydroxide.

-

Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.

-

Acidify the aqueous layer to a pH of approximately 2-3 with hydrochloric acid.

-

The carboxylic acid product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1-methyl-1H-indole-7-carboxylic acid.

-

Data Presentation

Table 1: Physicochemical Properties of 1-methyl-1H-indole-7-carboxylic acid and its Methyl Ester

| Property | 1-methyl-1H-indole-7-carboxylic acid | Methyl 1-methyl-1H-indole-7-carboxylate |

| Molecular Formula | C₁₀H₉NO₂ | C₁₁H₁₁NO₂ |

| Molecular Weight | 175.18 g/mol | 189.21 g/mol |

| Appearance | Solid | Solid |

| CAS Number | 167479-16-5 | 207662-83-5 (example from patent) |

| Canonical SMILES | CN1C=CC2=CC=CC(C1=2)C(=O)O | CN1C=CC2=CC=CC(C1=2)C(=O)OC |

| InChI Key | DWKIPLIDZYRILV-UHFFFAOYSA-N | Not readily available |

Note: Some properties like melting point and boiling point are not consistently reported across all sources.

Mandatory Visualization

Synthetic Workflow Diagram

Potential Therapeutic Targets of 1-Methyl-1H-indole-7-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a prominent scaffold in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity. Derivatives of indole carboxylic acids have emerged as a particularly fruitful area of research, leading to the discovery of potent modulators of various enzymes, receptors, and protein-protein interactions. This technical guide provides an in-depth overview of the potential therapeutic targets for derivatives of the 1-methyl-1H-indole-7-carboxylic acid core and related indole carboxylic acid isomers. While specific research on the 1-methyl-1H-indole-7-carboxylic acid scaffold is limited in publicly available literature, the extensive data on other indole carboxylic acid derivatives provides a strong foundation for predicting its therapeutic potential and guiding future drug discovery efforts. This document summarizes key findings, presents quantitative data for structure-activity relationship (SAR) analysis, details relevant experimental protocols, and visualizes associated signaling pathways.

Oncology: Mcl-1 Inhibition

Myeloid cell leukemia 1 (Mcl-1) is a key anti-apoptotic protein belonging to the Bcl-2 family. Its overexpression is a common feature in various human cancers, contributing to tumor survival and resistance to chemotherapy. Consequently, the development of small molecule inhibitors of Mcl-1 is a promising strategy in cancer therapy. Several studies have identified indole-2-carboxylic acid derivatives as potent Mcl-1 inhibitors. These compounds act as BH3 mimetics, binding to the hydrophobic groove of Mcl-1 and preventing it from sequestering pro-apoptotic proteins like Bak and Bax, thereby triggering the intrinsic apoptotic cascade.

Data Presentation: Mcl-1 Inhibitory Activity of Indole Carboxylic Acid Derivatives

| Compound ID | Scaffold | Ki (nM) | Assay Method | Reference |

| 1 | Indole-2-carboxylic acid derivative | 55 | Fluorescence Polarization Assay | [1] |

| Compound 47 | 1H-indole-2-carboxylic acid derivative | 24 | 2D 15N-HSQC Spectroscopy | [2] |

| Tricyclic Indole Acid (Compound 25) | Tricyclic indole-2-carboxylic acid | 61 | Not specified | [1] |

| Macrocyclic Dimethyl Amide (Compound 25) | Macrocyclic indole-2-carboxamide | GI50 = 39 nM (H929 cells) | Cell Growth Inhibition Assay | [3] |

Experimental Protocols

Fluorescence Polarization (FP) Assay for Mcl-1 Binding

This competitive binding assay is commonly used to determine the binding affinity (Ki) of test compounds for Mcl-1.

-

Reagents and Materials:

-

Recombinant human Mcl-1 protein.

-

A fluorescently labeled BH3 peptide probe (e.g., from the Noxa protein).

-

Assay buffer (e.g., 20 mM phosphate buffer, pH 7.5, 50 mM NaCl, 1 mM EDTA, and 0.05% pluronic F-68).

-

Test compounds (1-methyl-1H-indole-7-carboxylic acid derivatives or other indole analogs).

-

384-well black plates.

-

A plate reader capable of measuring fluorescence polarization.

-

-

Procedure:

-

A solution of Mcl-1 protein and the fluorescently labeled BH3 peptide is prepared in the assay buffer. The concentrations are optimized to ensure a stable and significant polarization signal.

-

The test compounds are serially diluted to create a range of concentrations.

-

In the 384-well plate, the Mcl-1/probe solution is added to wells containing either the test compound or vehicle (DMSO) as a control.

-

The plate is incubated at room temperature for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.

-

The fluorescence polarization of each well is measured using the plate reader.

-

-

Data Analysis:

-

The IC50 value (the concentration of the test compound that displaces 50% of the bound fluorescent probe) is determined by fitting the data to a four-parameter logistic equation.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent probe and its affinity for Mcl-1.

-

Signaling Pathway

Caption: Mcl-1 inhibition by indole derivatives disrupts the sequestration of pro-apoptotic proteins, leading to apoptosis.

Neuroscience: Dopamine Receptor Modulation

Dopamine receptors are G-protein coupled receptors (GPCRs) that play a crucial role in various neurological processes, including motor control, motivation, and cognition. Dysregulation of dopaminergic signaling is implicated in several disorders such as Parkinson's disease, schizophrenia, and addiction. Indole carboxylic acid amides have been identified as potent ligands for dopamine receptors, with some exhibiting high selectivity for the D3 subtype over the D2 subtype.[4][5] These compounds have been characterized as partial agonists, suggesting their potential to modulate dopaminergic neurotransmission without causing the side effects associated with full agonists or antagonists.

Data Presentation: Dopamine Receptor Binding Affinity of Indole Carboxylic Acid Amides

| Compound ID | Scaffold | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | D3/D2 Selectivity | Reference |

| 14a | 1H-indolyl carboxylic acid amide | 15.6 | 0.18 | >1000 | 87 | [4] |

| 14b | 1H-indolyl carboxylic acid amide | 24.0 | 0.40 | >1000 | 60 | [4] |

| 14d | 1H-indolyl carboxylic acid amide | 87.2 | 2.5 | >1000 | 35 | [4] |

| 15a | 1H-indolyl carboxylic acid amide | 42.1 | 1.8 | >1000 | 23 | [4] |

Experimental Protocols

Radioligand Competition Binding Assay for Dopamine Receptors

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific dopamine receptor subtype.

-

Reagents and Materials:

-

Cell membranes prepared from cell lines stably expressing the human dopamine D2, D3, or D4 receptor.

-

A high-affinity radioligand, such as [125I]IABN.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).

-

Test compounds.

-

Non-specific binding determinator (e.g., a high concentration of a known dopamine receptor ligand like haloperidol).

-

Scintillation vials and cocktail.

-

A scintillation counter.

-

-

Procedure:

-

In reaction tubes, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

-

For determining non-specific binding, a separate set of tubes is prepared with the radioligand, membranes, and the non-specific binding determinator.

-

The tubes are incubated at room temperature for a set time (e.g., 90 minutes).

-

The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is calculated using the Cheng-Prusoff equation.

-

Signaling Pathway

Caption: Agonist binding to the D3 dopamine receptor leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.

Infectious Diseases: Anti-Trypanosoma cruzi Activity

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a major health problem in Latin America. The current treatments have significant limitations, necessitating the discovery of new therapeutic agents. Phenotypic screening has identified 1H-indole-2-carboxamides as having activity against the intracellular amastigote form of T. cruzi.[6][7] Further investigation into the mechanism of action of an optimized series of these compounds pointed towards the inhibition of the parasite's sterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis.[6][8][9][10]

Data Presentation: Anti-Trypanosoma cruzi Activity of Indole-2-carboxamides

| Compound ID | Scaffold | T. cruzi pEC50 | Cytotoxicity (Vero cells) pEC50 | Reference |

| 1 | 5-methyl-1H-indole-2-carboxamide | 6.2 | < 4.6 | [7] |

| 2 | 5-methyl-1H-indole-2-carboxamide | 5.9 | < 4.6 | [7] |

| 3 | 5-cyclopropyl-1H-indole-2-carboxamide | 5.8 | < 4.6 | [7] |

| 4 | 5-cyclopropyl-1H-indole-2-carboxamide | 5.4 | < 4.6 | [7] |

Experimental Protocols

High-Content Screening (HCS) Assay for Intracellular T. cruzi Amastigotes

This cell-based assay quantifies the anti-parasitic activity of compounds against the clinically relevant intracellular stage of T. cruzi.

-

Reagents and Materials:

-

Host cells (e.g., Vero cells or 3T3 fibroblasts).

-

T. cruzi trypomastigotes (e.g., expressing a reporter like β-galactosidase or a fluorescent protein).

-

Cell culture medium and supplements.

-

Test compounds.

-

Fixatives (e.g., paraformaldehyde).

-

Nuclear stain (e.g., DAPI).

-

High-content imaging system.

-

-

Procedure:

-

Host cells are seeded in multi-well plates (e.g., 384-well) and allowed to adhere.

-

The cells are then infected with T. cruzi trypomastigotes. After an incubation period to allow for invasion and transformation into amastigotes, the extracellular parasites are washed away.

-

The test compounds are added to the infected cells at various concentrations.

-

The plates are incubated for a period that allows for parasite replication (e.g., 72 hours).

-

The cells are fixed and stained with a nuclear stain to visualize both host cell and parasite nuclei.

-

The plates are imaged using a high-content imaging system.

-

-

Data Analysis:

-

Image analysis software is used to automatically count the number of host cells and the number of intracellular amastigotes per cell.

-

The percentage of infection and the number of parasites per cell are calculated for each compound concentration.

-

The EC50 value (the concentration that inhibits parasite proliferation by 50%) is determined by fitting the dose-response data to a suitable model.

-

Cytotoxicity against the host cells is also assessed, typically by counting the number of remaining host cell nuclei.

-

Logical Relationship Diagram

Caption: Inhibition of CYP51 by indole carboxamides disrupts ergosterol synthesis, leading to parasite death.

Infectious Diseases: HIV-1 Integrase Inhibition

HIV-1 integrase is a viral enzyme essential for the replication of the human immunodeficiency virus. It catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in establishing a productive infection. Integrase strand transfer inhibitors (INSTIs) are a key class of antiretroviral drugs. Indole-2-carboxylic acid derivatives have been identified as novel HIV-1 integrase inhibitors.[11][12][13] Their proposed mechanism of action involves the chelation of two essential magnesium ions in the enzyme's active site, thereby blocking the strand transfer reaction.

Data Presentation: HIV-1 Integrase Inhibitory Activity

| Compound ID | Scaffold | Integrase Strand Transfer IC50 (µM) | Reference |

| 1 | Indole-2-carboxylic acid | 32.37 | [13] |

| 17a | Indole-2-carboxylic acid derivative | 3.11 | [11] |

| 15 | Indole-2-carboxylic acid derivative | 0.13 - 6.85 (range for series) | [12] |

| 18 | Indole-2-carboxylic acid derivative | 0.13 - 6.85 (range for series) | [12] |

Experimental Protocols

In Vitro HIV-1 Integrase Strand Transfer Assay

This biochemical assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

-

Reagents and Materials:

-

Recombinant HIV-1 integrase enzyme.

-

A donor DNA substrate (a short oligonucleotide mimicking the processed viral DNA end, often labeled with biotin).

-

A target DNA substrate (a longer oligonucleotide, often labeled with a fluorescent tag like digoxigenin).

-

Assay buffer containing MgCl2.

-

Test compounds.

-

Streptavidin-coated plates.

-

Anti-digoxigenin antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

A substrate for the detection enzyme (e.g., TMB).

-

A plate reader for absorbance measurement.

-

-

Procedure:

-

The biotin-labeled donor DNA is immobilized on the streptavidin-coated plate.

-

HIV-1 integrase and the test compound are added to the wells and pre-incubated.

-

The digoxigenin-labeled target DNA is added to initiate the strand transfer reaction.

-

The plate is incubated to allow the integration reaction to proceed.

-

The wells are washed to remove unreacted components.

-

The enzyme-conjugated anti-digoxigenin antibody is added and incubated.

-

After another wash step, the detection substrate is added, and the color development is measured using a plate reader.

-

-

Data Analysis:

-

The absorbance signal is proportional to the amount of strand transfer that has occurred.

-

The percentage of inhibition is calculated for each compound concentration relative to a no-inhibitor control.

-

The IC50 value is determined by fitting the dose-response curve.

-

Experimental Workflow Diagram

Caption: A generalized experimental workflow for a competitive binding assay.

Conclusion and Future Directions

The indole carboxylic acid scaffold is a versatile starting point for the development of novel therapeutics targeting a range of diseases. The available evidence strongly suggests that derivatives of this core can potently and selectively modulate key biological targets in oncology, neuroscience, and infectious diseases. While much of the existing research has focused on the indole-2-carboxylic acid and other related isomers, the principles of SAR and the identified therapeutic targets provide a robust framework for the exploration of less-studied scaffolds like 1-methyl-1H-indole-7-carboxylic acid.

Future research should focus on the synthesis and evaluation of a diverse library of 1-methyl-1H-indole-7-carboxylic acid derivatives against the targets highlighted in this guide. Such studies will be crucial in determining whether this specific scaffold offers advantages in terms of potency, selectivity, or pharmacokinetic properties, and could ultimately lead to the development of new and effective medicines.

References

- 1. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Mcl-1 Inhibitors with a 3-Substituted-1 H-indole-1-yl Moiety Binding to the P1-P3 Pockets to Induce Apoptosis in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery and Early Optimization of 1 H-Indole-2-carboxamides with Anti- Trypanosoma cruzi Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and early optimization of 1H-indole-2-carboxamides with anti-Trypanosoma cruzi activity | DNDi [dndi.org]

- 11. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Reactivity of the Carboxylic Acid Group in 1-methyl-1H-indole-7-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of the carboxylic acid functional group in 1-methyl-1H-indole-7-carboxylic acid. The strategic location of the carboxylic acid at the C7 position, ortho to the indole nitrogen, alongside the N-methylation, presents unique electronic and steric considerations that influence its reactivity. This document outlines the primary transformations of this carboxylic acid, including esterification, amidation, reduction, and conversion to acyl halides, providing generalized experimental protocols and discussing the underlying chemical principles.

Introduction to the Reactivity of 1-methyl-1H-indole-7-carboxylic acid

The chemical behavior of the carboxylic acid group in 1-methyl-1H-indole-7-carboxylic acid is governed by the interplay of the electron-donating character of the N-methylated indole ring and the steric environment at the C7 position. The N-methyl group enhances the electron-donating nature of the indole ring through inductive effects, which can influence the reactivity of the peri-positioned carboxyl group. While specific literature on the reactivity of 1-methyl-1H-indole-7-carboxylic acid is sparse, we can infer its behavior from the well-established chemistry of carboxylic acids and related indole derivatives.

Key Chemical Transformations

The carboxylic acid moiety of 1-methyl-1H-indole-7-carboxylic acid is amenable to a variety of standard organic transformations. These reactions are fundamental in the synthesis of derivatives for applications in medicinal chemistry and materials science.

Esterification

Esterification of 1-methyl-1H-indole-7-carboxylic acid can be achieved through several methods, most commonly via Fischer-Speier esterification or by reaction with an alkyl halide after conversion to the carboxylate salt.

Fischer-Speier Esterification: This acid-catalyzed reaction with an alcohol is an equilibrium process.[1][2][3][4] Using the alcohol as the solvent or removing water as it forms drives the reaction toward the ester product.[1]

Experimental Protocol: General Fischer-Speier Esterification

-

Dissolution: Dissolve 1-methyl-1H-indole-7-carboxylic acid (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol).

-

Acid Catalyst: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, p-toluenesulfonic acid) to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester. Further purification can be achieved by column chromatography.

Amidation

The formation of amides from 1-methyl-1H-indole-7-carboxylic acid typically requires activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common activating agents include thionyl chloride to form an acyl chloride intermediate, or coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-hydroxybenzotriazole (HOBt).[5]

Experimental Protocol: General Amidation using a Coupling Agent

-

Dissolution: Dissolve 1-methyl-1H-indole-7-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., N,N-dimethylformamide (DMF), dichloromethane).

-

Activation: Add the coupling reagent (e.g., EDC, 1.2 eq) and a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) (3.0 eq) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the organic layer with dilute acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer, concentrate, and purify the crude amide by column chromatography or recrystallization.[5]

Reduction to an Alcohol

The carboxylic acid group of 1-methyl-1H-indole-7-carboxylic acid can be reduced to a primary alcohol, (1-methyl-1H-indol-7-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are required for this transformation, as milder reagents like sodium borohydride (NaBH₄) are generally ineffective for reducing carboxylic acids.[6][7][8][9][10]

Experimental Protocol: General Reduction with LiAlH₄

-

Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄, excess) in an anhydrous ether solvent (e.g., tetrahydrofuran (THF), diethyl ether).

-

Addition of Carboxylic Acid: Slowly add a solution of 1-methyl-1H-indole-7-carboxylic acid in the same anhydrous solvent to the LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).

-

Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

Purification: Filter the resulting aluminum salts and wash thoroughly with an organic solvent. Dry the filtrate, concentrate under reduced pressure, and purify the resulting alcohol by column chromatography.

Conversion to Acyl Halide

The conversion of 1-methyl-1H-indole-7-carboxylic acid to its corresponding acyl chloride is a key step for synthesizing various derivatives, such as esters and amides, under milder conditions. Thionyl chloride (SOCl₂) and oxalyl chloride are the most common reagents for this transformation.[11][12][13][14][15]

Experimental Protocol: General Conversion to Acyl Chloride with Thionyl Chloride

-

Reaction Setup: In a fume hood, add 1-methyl-1H-indole-7-carboxylic acid to an excess of thionyl chloride (SOCl₂), which can also serve as the solvent. A catalytic amount of DMF is often added to accelerate the reaction.

-

Reaction: Gently reflux the mixture until the evolution of HCl and SO₂ gases ceases. Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing the formation of the methyl ester by TLC or GC-MS.

-

Isolation: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 1-methyl-1H-indole-7-carbonyl chloride can often be used in the next step without further purification.

Quantitative Data Summary

| Transformation | Reagents and Conditions | Product | Representative Yield (%) | Reference Compound |

| Esterification | MeOH, H₂SO₄, reflux | Methyl ester | 74-99% | 2-methylindole-5-carboxylic acid |

| Amidation | Amine, HATU, DIPEA, DMF | Amide | 50-66% | Substituted indole-3-yl-acetamides |

| Reduction | LiAlH₄, THF | Primary alcohol | Generally high (>80%) | General carboxylic acids |

| Acyl Halide Formation | SOCl₂, reflux | Acyl chloride | Typically high (>90%) | General carboxylic acids |

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the key chemical transformations described above.

Caption: Workflow for the Fischer-Speier esterification of 1-methyl-1H-indole-7-carboxylic acid.

Caption: Workflow for the amidation of 1-methyl-1H-indole-7-carboxylic acid using a coupling agent.

Caption: Workflow for the reduction of 1-methyl-1H-indole-7-carboxylic acid to a primary alcohol.

Caption: Workflow for the conversion of 1-methyl-1H-indole-7-carboxylic acid to an acyl chloride.

Conclusion

The carboxylic acid group of 1-methyl-1H-indole-7-carboxylic acid serves as a versatile handle for the synthesis of a wide array of derivatives. The standard transformations of esterification, amidation, reduction, and conversion to acyl halides are all expected to be applicable. While the N-methyl group and the C7-position of the carboxyl group may influence reaction rates and require optimization of conditions compared to other indole isomers, the general protocols provided in this guide offer a solid foundation for the exploration of the chemical space around this scaffold. Further experimental investigation is warranted to establish specific quantitative data and to fully elucidate the electronic and steric effects on the reactivity of this particular molecule.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Discovery and Activity Evaluation of Novel Dibenzoxazepinone Derivatives as Glycogen Phosphorylase Inhibitors | MDPI [mdpi.com]

- 3. Ester synthesis by esterification [organic-chemistry.org]

- 4. Ester Formation in Alcohol Microdroplet Sprays: Enhanced Reactivity of C8 to C16 Carboxylic Acids with C1 to C3 Alcohols and the Effect of Water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. quora.com [quora.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. reddit.com [reddit.com]

- 12. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 13. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 14. orgosolver.com [orgosolver.com]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Structural Analysis of 1-methyl-1H-indole-7-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-indole-7-carboxylic acid is a derivative of indole, a prominent heterocyclic scaffold in numerous biologically active compounds. The indole core is a key pharmacophore, and its derivatives have shown a wide range of activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The substitution pattern on the indole ring, including N-methylation and the position of the carboxylic acid group, can significantly influence the molecule's physicochemical properties, metabolic stability, and biological target engagement.

This technical guide provides a comprehensive overview of the structural analysis of 1-methyl-1H-indole-7-carboxylic acid. Due to the limited availability of direct experimental data for this specific isomer, this document consolidates information from closely related analogs and computational predictions to offer a robust framework for its synthesis and characterization. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel indole derivatives in drug discovery and development.

Proposed Synthesis and Experimental Protocol

A plausible and efficient synthesis of 1-methyl-1H-indole-7-carboxylic acid involves the N-methylation of the readily available precursor, indole-7-carboxylic acid, or its corresponding methyl ester. The direct methylation of the indole nitrogen can be achieved using various methylating agents. A common and effective method employs a base and a methyl source, such as methyl iodide.

Experimental Protocol: N-methylation of Methyl Indole-7-carboxylate followed by Saponification

This two-step protocol is adapted from general procedures for the N-methylation of indoles and subsequent ester hydrolysis.

Step 1: Synthesis of Methyl 1-methyl-1H-indole-7-carboxylate

-

Materials:

-

Methyl indole-7-carboxylate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of methyl indole-7-carboxylate (1.0 equivalent) in anhydrous DMF to the NaH suspension with stirring.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield methyl 1-methyl-1H-indole-7-carboxylate.

-

Step 2: Synthesis of 1-methyl-1H-indole-7-carboxylic acid

-

Materials:

-

Methyl 1-methyl-1H-indole-7-carboxylate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water

-

1 M Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve the purified methyl 1-methyl-1H-indole-7-carboxylate in a mixture of THF, MeOH, and water.

-

Add an excess of lithium hydroxide (e.g., 5 equivalents) to the solution.

-

Stir the mixture at room temperature for 12-24 hours, monitoring the hydrolysis by TLC.

-

After the reaction is complete, remove the organic solvents under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the dropwise addition of 1 M HCl.

-

A precipitate of 1-methyl-1H-indole-7-carboxylic acid should form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

-

Structural and Spectroscopic Analysis

The structural elucidation of 1-methyl-1H-indole-7-carboxylic acid relies on a combination of spectroscopic techniques and, ideally, single-crystal X-ray diffraction.

Crystallographic Data

While no experimental crystal structure for 1-methyl-1H-indole-7-carboxylic acid is publicly available, data from related structures, such as methyl 1-methyl-1H-indole-3-carboxylate, reveal a planar indole ring system.[1] It is expected that 1-methyl-1H-indole-7-carboxylic acid would also adopt a largely planar conformation. In the solid state, carboxylic acid functionalities typically form intermolecular hydrogen-bonded dimers.

Spectroscopic Data

The following tables summarize the expected spectroscopic features of 1-methyl-1H-indole-7-carboxylic acid based on data from isomeric compounds and general spectroscopic principles.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Predicted values are in ppm relative to TMS. Solvent: DMSO-d₆.

| ¹H NMR | Predicted Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |